beta-Citraurin

Vue d'ensemble

Description

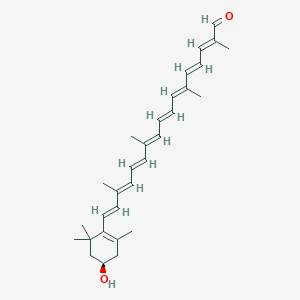

Beta-Citraurin is a carotenoid pigment predominantly found in the peel of citrus fruits, particularly in the flavedo of Satsuma mandarin (Citrus unshiu). It is responsible for the red coloration in the peel of certain citrus varieties. The compound has a molecular formula of C30H40O2 and a molecular weight of 432.64. This compound is formed through the enzymatic cleavage of beta-cryptoxanthin and zeaxanthin by carotenoid cleavage dioxygenase 4 (CitCCD4) enzyme .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Citraurin is synthesized enzymatically in nature. The key enzyme involved is carotenoid cleavage dioxygenase 4 (CitCCD4), which cleaves beta-cryptoxanthin and zeaxanthin at the 7,8 or 7’,8’ position to form this compound . The expression of CitCCD4 is upregulated by treatments with ethylene and red light-emitting diode light, which enhances the accumulation of this compound in the flavedo of citrus fruits .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from citrus peels. The extraction process involves mechanical crushing and solvent extraction to isolate the carotenoids, followed by chromatographic techniques to purify this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Citraurin undergoes various chemical reactions, including oxidation and cleavage reactions. The primary reaction involves the enzymatic cleavage of beta-cryptoxanthin and zeaxanthin by CitCCD4 .

Common Reagents and Conditions: The enzymatic cleavage reaction requires the presence of CitCCD4 enzyme, which exhibits substrate specificity for beta-cryptoxanthin and zeaxanthin. The reaction conditions include the presence of ethylene and red light-emitting diode light to upregulate the expression of CitCCD4 .

Major Products Formed: The major product formed from the enzymatic cleavage of beta-cryptoxanthin and zeaxanthin by CitCCD4 is this compound .

Applications De Recherche Scientifique

Beta-Citraurin has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is studied for its role in carotenoid biosynthesis and its potential as a natural pigment. In biology, this compound is investigated for its role in fruit coloration and its potential health benefits as a dietary carotenoid. In agriculture, research focuses on enhancing the accumulation of this compound in citrus fruits to improve their market value and consumer appeal .

Mécanisme D'action

The mechanism of action of beta-Citraurin involves its formation through the enzymatic cleavage of beta-cryptoxanthin and zeaxanthin by CitCCD4. The CitCCD4 enzyme exhibits substrate specificity and cleaves the carotenoids at specific positions to form this compound. The expression of CitCCD4 is regulated by ethylene and red light-emitting diode light, which enhances the accumulation of this compound in the flavedo of citrus fruits .

Comparaison Avec Des Composés Similaires

Beta-Citraurin is unique among carotenoids due to its specific formation from beta-cryptoxanthin and zeaxanthin by CitCCD4. Similar compounds include other carotenoids such as lycopene, alpha-carotene, beta-carotene, all-trans-violaxanthin, and 9-cis-violaxanthin. these carotenoids are not cleaved by CitCCD4 and do not form this compound .

List of Similar Compounds:- Lycopene

- Alpha-carotene

- Beta-carotene

- All-trans-violaxanthin

- 9-cis-violaxanthin

This compound stands out due to its specific biosynthetic pathway and its role in imparting red coloration to citrus peels .

Propriétés

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,11,15-tetramethylheptadeca-2,4,6,8,10,12,14,16-octaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O2/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-19-29-27(5)20-28(32)21-30(29,6)7/h8-19,22,28,32H,20-21H2,1-7H3/b9-8+,14-10+,15-11+,19-18+,23-12+,24-13+,25-16+,26-17+/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAEFHIEZLSLZ-QCPGYTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024326 | |

| Record name | 8'-Apozeaxanthinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650-69-1 | |

| Record name | (2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl]-2,6,11,15-tetramethyl-2,4,6,8,10,12,14,16-heptadecaoctaenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=650-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Citraurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8'-Apozeaxanthinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CITRAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI2528DO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

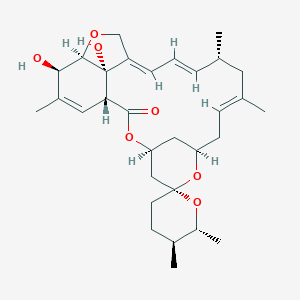

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between beta-citraurin content and color intensity in citrus fruits?

A1: Research suggests a strong correlation between this compound content and color intensity in citrus fruits like oranges. Increased color intensity is associated with a decline in the (9Z)-violaxanthin: this compound ratio, indicating that this compound plays a significant role in the development of vibrant orange hues. [] This ratio shift, along with increases in flavedo (9Z)-violaxanthin and this compound content, can even be used for accurate color-grading of oranges. []

Q2: How does the presence of this compound vary across different citrus species and tissues?

A2: this compound exhibits interesting distribution patterns within citrus fruits. It's primarily found in the peel of oranges but not in their juice vesicles. [] Conversely, violaxanthin, 9-cis-violaxanthin, and luteoxanthin are present in orange juice vesicles but not the peel. [] This suggests independent carotenoid biosynthesis pathways in different fruit tissues. Interestingly, while present in orange peels, this compound is notably absent in the peels of lycopene-accumulating Cara Cara red oranges. []

Q3: What other apocarotenoids have been identified alongside this compound in citrus fruits?

A3: In addition to this compound, researchers have identified other apocarotenoids in various citrus species. For instance, beta-apo-8'-carotenal was found as a minor constituent in Clementine and Dancy tangerine peels. [] Additionally, a novel carotenoid aldehyde, apo-12'-violaxanthal, was also isolated from these tangerine varieties. []

Q4: Are there any analytical techniques specifically used for studying this compound?

A4: High-performance liquid chromatography (HPLC) coupled with photodiode array detection has been successfully employed to analyze carotenoid composition, including this compound, in various citrus tissues. [] This method facilitates the separation and identification of numerous carotenoids based on their retention times and spectral characteristics, contributing to a deeper understanding of their distribution and abundance in different citrus species and varieties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione](/img/structure/B162370.png)